2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its indolizine core, which is a bicyclic structure containing nitrogen, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine core, followed by functional group modifications to introduce the amino, chloro, methyl, and benzoyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and compliance with safety and environmental regulations. Key steps would include the preparation of starting materials, reaction optimization, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)pyrrole-1-carboxamide
- 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indole-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is unique due to its indolizine core, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-6-9-16(10-7-14)23(29)22-21(26)20(19-5-3-4-12-28(19)22)24(30)27-18-13-17(25)11-8-15(18)2/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUKIGSLUIKHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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